1-methyl-1H-imidazole-4-sulfonyl chloride

Regioselective Synthesis Electrophilic Aromatic Substitution Imidazole Functionalization

Direct electrophilic sulfonation of N-methylimidazole yields an isomeric mixture requiring tedious separation. This pre-formed 4-sulfonyl chloride eliminates regiochemical uncertainty, enabling exclusive C4-derivatization. - Enables synthesis of sulfonamide-linked inhibitors achieving IC50 = 1.20 nM target engagement. - 95% purity benchmark ensures reproducible coupling yields for focused library production. - Ships as a corrosive solid (UN1759, Class 8, PG III); long-term storage at -20°C under inert atmosphere.

Molecular Formula C4H5ClN2O2S
Molecular Weight 180.61 g/mol
CAS No. 137049-00-4
Cat. No. B161204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazole-4-sulfonyl chloride
CAS137049-00-4
Molecular FormulaC4H5ClN2O2S
Molecular Weight180.61 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)Cl
InChIInChI=1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3
InChIKeyKXUGUWTUFUWYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazole-4-sulfonyl chloride: Sourcing and Baseline Specifications


1-Methyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-00-4) is a heterocyclic sulfonyl chloride building block characterized by an electron-rich N-methylimidazole core substituted at the 4-position with a reactive sulfonyl chloride group . The compound has a molecular formula of C₄H₅ClN₂O₂S and a molecular weight of 180.61 g/mol, with a reported melting point range of 85–91°C and a predicted density of 1.60 ± 0.1 g/cm³ . Commercially available at typical purity specifications of 95%, this compound serves as a key electrophilic intermediate for the introduction of N-methylimidazole-4-sulfonyl motifs into target molecules via reaction with amine, alcohol, or other nucleophilic partners .

Sulfonamide library synthesis via amine coupling
Regiochemically defined imidazole C4 attachment
Commercial 95% purity procurement benchmark

Why Generic Sulfonyl Chloride Substitution Is Not Advisable


Substituting 1-methyl-1H-imidazole-4-sulfonyl chloride with an alternative sulfonyl chloride such as methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), or benzenesulfonyl chloride is not chemically or functionally equivalent and will result in a fundamentally different product. Unlike simple alkyl or aryl sulfonyl chlorides, the N-methylimidazole-4-sulfonyl group introduces a basic, heteroaromatic nitrogen that can participate in hydrogen bonding, coordinate metal ions, or alter the pKa and solubility profile of the final conjugate . Furthermore, the electron-donating nature of the N-methylimidazole ring modulates the electrophilicity of the sulfonyl chloride, which can affect both reaction kinetics and selectivity in multi-functionalized substrates [1]. In pharmaceutical contexts, this structural distinction is critical, as the imidazole sulfonamide motif has been explicitly deployed to achieve potent target engagement that other sulfonamide isosteres fail to recapitulate [2].

Heteroaromatic nitrogen
Imidazole N enables H-bonding and metal coordination absent in alkyl/aryl sulfonyl chlorides like MsCl or TsCl
Electrophilicity modulation
Electron-donating N-methylimidazole ring alters sulfonyl chloride reactivity and coupling selectivity
Target engagement context
Elaborated imidazole sulfonamides may achieve interaction profiles that simpler sulfonamide isosteres may not replicate

Product-Specific Quantitative Evidence Guide


Regiochemical Differentiation at Imidazole C4 Position

In the synthesis of N-methylimidazole sulfonyl chlorides, the position of sulfonyl group attachment (C2 vs. C4 vs. C5) critically dictates the subsequent biological and chemical properties of derived sulfonamides. Synthesis of the 4-sulfonyl chloride isomer via chlorosulfonic acid yields a mixture containing the isomeric 5-imidazolesulfonic acid by-product, which requires separation steps . In contrast, the 2-sulfonyl chloride isomer of N-methylimidazole (CAS 137049-01-5) is typically prepared via a distinct lithium-halogen exchange or directed ortho-metalation route not applicable to the 4-position [1]. While direct head-to-head reaction rate comparisons between the 4-sulfonyl chloride and its 2- or 5-regioisomers with a given nucleophile are absent from the publicly accessible literature, class-level inference from imidazole sulfonyl chloride chemistry indicates that the 4-isomer presents a distinct steric and electronic environment that can influence coupling efficiency and the conformational preferences of the resulting sulfonamide [2].

Regiochemical identity
Class-level inference
C4 vs. C2/C5 positional isomer
Confirms imidazole-4-sulfonyl attachment
Synthetic route and properties differ by position
Regioselective Synthesis Electrophilic Aromatic Substitution Imidazole Functionalization

Commercial Purity Benchmarking Across Suppliers

Vendor technical datasheets establish a clear minimum purity specification for commercially available 1-methyl-1H-imidazole-4-sulfonyl chloride. Thermo Scientific Chemicals lists the product at 95% purity . AKSci similarly specifies a minimum purity of 95% for catalog number X9972 .

Purity benchmark
Cross-study comparable
≥95%
Industry procurement standard
Below 95% may reduce coupling yield
Quality Control Reagent Purity Procurement Specification

Stability and Storage Constraints vs. Alkyl Sulfonyl Chlorides

1-Methyl-1H-imidazole-4-sulfonyl chloride is classified as moisture sensitive, requiring storage under inert atmosphere at -20°C for long-term stability . This sensitivity is comparable to other sulfonyl chlorides, which also hydrolyze readily in the presence of water to form the corresponding sulfonic acid [1]. However, the heteroaromatic nature of the imidazole ring may confer additional susceptibility to hydrolytic or thermal degradation pathways relative to simpler alkyl sulfonyl chlorides, though direct quantitative stability half-life comparisons are not available in the open literature.

Storage stability
Class-level inference
−20°C under inert atmosphere
Requires freezer storage
MsCl stable at 2–8°C; imidazole may be more sensitive
Moisture Sensitivity Reagent Stability Storage Conditions

High-Potency Kinase Inhibitor Scaffolds

The 1-methyl-1H-imidazole-4-sulfonyl pharmacophore has been incorporated into advanced pharmaceutical candidates, most notably within a tetrahydroquinoline-based inhibitor series. In one characterized derivative, the (1-methyl-1H-imidazole-4-sulfonyl)amino moiety contributed to an overall molecular architecture exhibiting an IC50 of 1.20 nM against ATP-dependent RNA helicase RhlE in a scintillation proximity assay (SPA) at pH 7.5 and 2°C [1]. A structurally related analog bearing the same sulfonyl imidazole motif demonstrated 99% inhibition at 50 nM in enzyme assays [2].

Inhibitor conjugate potency
Supporting evidence
IC50 1.20 nM
Related derivative: 99% inhibition at 50 nM
Reported inhibitor potency context
Data for elaborated drug-like molecule, not the sulfonyl chloride itself
Kinase Inhibitor Drug Discovery Sulfonamide Bioisostere

Procurement-Driven Application Scenarios


Sulfonamide Pharmacophores for Kinase and Helicase Inhibitors

This sulfonyl chloride is the direct precursor for constructing sulfonamide-linked inhibitors that exploit the unique hydrogen-bonding capacity of the N-methylimidazole nitrogen. As evidenced by BindingDB and BRENDA records, elaborated derivatives incorporating this motif achieve potent enzyme inhibition (IC50 = 1.20 nM; 99% inhibition at 50 nM) [1][2]. Procurement should prioritize material meeting the 95% purity benchmark to ensure consistent coupling yields in the generation of focused compound libraries.

Regiochemically Defined 4-Sulfonyl Imidazole Intermediates

In synthetic sequences requiring sulfonylation exclusively at the imidazole C4 position, this pre-formed sulfonyl chloride eliminates the regiochemical uncertainty associated with direct electrophilic sulfonation of N-methylimidazole. As described in the patent literature, direct chlorosulfonic acid treatment of 1-methylimidazole generates a mixture of 4- and 5-sulfonyl isomers that must be separated post-synthesis [3]; procurement of the isolated 4-sulfonyl chloride bypasses this separation step, improving synthetic efficiency.

Heteroaromatic Sulfonamide Linkers for Polymers and Materials

4-Imidazolylsulfonyl chlorides have been patented for reaction with amines to produce plasticizers for chlorine-containing polymers and for treatment of textile materials to enhance flame resistance [3]. The 1-methyl substitution on the imidazole nitrogen of this specific sulfonyl chloride modulates the basicity and solubility of the resulting sulfonamide-polymer conjugates relative to N-unsubstituted analogs, offering a defined tuning parameter for materials science applications.

Application
Selection Property
Validation Focus
Kinase/helicase inhibitor pharmacophore studies
N-methylimidazole-4-sulfonyl motif incorporation
Coupling efficiency and conjugate profiling
Regiochemically defined C4 imidazole intermediates
Isomeric purity and positional identity
Avoidance of C5 isomer contamination
Polymer and materials sulfonamide linkers
Basicity and solubility modulation
Polymer conjugate performance evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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